This compound is sourced from various synthetic routes in organic chemistry and is often utilized in pharmaceutical research due to its potential biological activity. As part of the benzamide class, it shares structural similarities with other compounds that exhibit diverse pharmacological properties.
The synthesis of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(trifluoromethyl)aniline. The following parameters are generally observed during synthesis:
In industrial settings, processes may be optimized for yield and purity, often incorporating techniques such as recrystallization or chromatography for purification.
The molecular structure of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide reveals several key features:
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide can engage in various chemical reactions, including:
The mechanism of action for 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide largely depends on its biological applications. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, which may contribute to its potential therapeutic effects. Research indicates that this compound could act as an enzyme inhibitor or receptor antagonist in various biological pathways .
The physical and chemical properties of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide include:
These properties are crucial for understanding its behavior in various chemical environments and applications .
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide has several significant applications in scientific research:
The benzamide scaffold (C₆H₅C(O)NH₂
) represents a privileged structure in medicinal chemistry, characterized by its versatile capacity for chemical modification and its presence in numerous pharmacologically active agents. This planar, electron-rich moiety facilitates targeted interactions with diverse biological macromolecules through hydrogen bonding, π-π stacking, and dipole interactions. Benzamide derivatives exhibit broad therapeutic potential across neurological, oncological, and metabolic diseases, attributable to the scaffold’s intrinsic stability and favorable pharmacokinetic profile. The strategic incorporation of substituents—particularly halogen atoms and electron-withdrawing groups—enables precise modulation of bioactivity, membrane permeability, and metabolic resistance, positioning benzamides as indispensable templates in rational drug design.
Substituted benzamides have yielded clinically impactful drugs over five decades, evolving from serendipitous discoveries to targeted therapeutics. Early breakthroughs centered on neurological applications, exemplified by clebopride (gastroprokinetic) and sultopride (antipsychotic), which demonstrated the critical role of para-alkoxy and N-alkylpiperidine substitutions in dopamine receptor modulation [4]. The antihypertensive indapamide—featuring a fused indoline-benzamide structure—highlighted the scaffold’s utility in cardiovascular disease, where its chloro and sulfamoyl groups conferred potent carbonic anhydrase inhibition and diuretic action . Metabolic optimization advanced significantly with trifluoperazine derivatives, where meta-trifluoromethyl substitution enhanced blood-brain barrier penetration for improved CNS efficacy.
Contemporary drug discovery exploits benzamide’s synthetic versatility to address complex therapeutic targets. Alpelisib (PI3Kα inhibitor) incorporates a trifluoromethylpyridine appendage, leveraging the -CF₃ group’s hydrophobic and electronic effects for selective kinase binding in oncology [4]. Similarly, ubrogepant (CGRP antagonist for migraines) integrates a trifluoroethylpiperidine-benzamide hybrid, capitalizing on fluorine’s metabolic stability to prolong therapeutic effects [4]. The progression from first-generation antipsychotics to modern analogs underscores a paradigm shift toward structure-guided optimization:
Table 1: Evolution of Key Benzamide-Based Therapeutics
Compound | Therapeutic Class | Key Substituents | Target/Indication | |
---|---|---|---|---|
Sulpiride (1960s) | Antipsychotic | N-Ethylpyrrolidine, ortho-methoxy | Dopamine D2 receptor | |
Indapamide (1980s) | Diuretic/Antihypertensive | para-Chloro, sulfamoyl-indoline | Carbonic anhydrase | |
Alpelisib (2019) | Antineoplastic | Trifluoromethylpyridine, thiazole | PI3Kα (breast cancer) | [4] |
GSK3787 (PPARδ antagonist) | Metabolic regulator | para-Chloro, trifluoromethylpyridine | PPARδ (insulin sensitization) | [2] |
The strategic installation of trifluoromethyl (-CF₃) and chloro (-Cl) groups onto benzamide frameworks profoundly influences ligand-receptor interactions and ADME properties. The -CF₃ group, with its high lipophilicity (π=+0.88), strong electron-withdrawing effect (σₘ=+0.43), and low polarizability, enhances membrane permeability while resisting oxidative metabolism. In PPARδ antagonists like GSK3787, the -CF₃ group adjacent to a pyridylsulfonyl moiety enables irreversible covalent binding to Cys249 via hydrophobic burial and electrophile generation, conferring prolonged target engagement [2]. Similarly, ortho-trifluoromethyl substitution in benzamides induces conformational constraints through steric bulk, preorganizing the molecule for optimal target complementarity—a critical feature observed in protease inhibitors and kinase modulators [4].
Conversely, the chloro substituent primarily functions as a bioisostere for electron-withdrawing groups like -CF₃ or -NO₂, albeit with reduced steric demand. para-Chloro positioning enhances π-system electron deficiency, strengthening hydrogen-bond acceptor capacity of the carbonyl oxygen—crucial for interactions with amide-binding pockets in enzymes. In analgesic piperidines like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol, synergistic effects emerge: the para-chloro group augments cation-π interactions with opioid receptors, while the meta-trifluoromethyl group drives hydrophobic contact with nonpolar receptor subpockets, yielding dual-acting analgesics with submicromolar potency .
Table 2: Electronic and Lipophilic Contributions of Key Substituents
Substituent | Lipophilicity (π) | Hammett Constant (σₘ) | Key Pharmacological Effects | |
---|---|---|---|---|
-CF₃ | +0.88 | +0.43 | ↑ Metabolic stability, ↑ membrane penetration, hydrophobic anchoring | [4] |
-Cl (para) | +0.71 | +0.37 | ↑ Electron deficiency, ↑ H-bond acceptor strength, ↓ oxidation | |
-H (reference) | 0.00 | 0.00 | Baseline activity |
Molecular docking analyses of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide derivatives reveal distinct binding motifs: the chloro-phenyl ring engages in edge-to-face π-stacking with aromatic enzyme residues (e.g., Phe, Tyr), while the ortho-trifluoromethyl group occupies hydrophobic clefts inaccessible to smaller substituents [7]. Quantum mechanical calculations further indicate that chloro/trifluoromethyl pairing lowers the amide carbonyl’s energy barrier for nucleophilic attack, potentially enabling irreversible target acylation—an emerging strategy in covalent drug design.
"Compounds 3, 5, 6, and 8 exhibited 107–188% maximal possible analgesic effect in hot-plate tests—unaffected by naloxone pretreatment—indicating opioid-independent CNS pathways."
This suggests target engagement with voltage-gated sodium channels or TRP receptors, validated by in silico docking showing blockade of the Nav1.7 pore domain by the chloro-trifluoromethyl aryl group.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1